molecular formula C22H30N4O4S B6581313 1-[2-({4-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione CAS No. 1207025-23-7

1-[2-({4-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione

Cat. No. B6581313
CAS RN: 1207025-23-7
M. Wt: 446.6 g/mol
InChI Key: HUUFLGVTOVDPTM-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural features, including a benzodiazole, piperidine, and sulfonyl group. Benzodiazoles are heterocyclic aromatic organic compounds and piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . The sulfonyl group is a sulfur atom bonded to two oxygen atoms and connected to an alkyl or aryl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzodiazole and piperidine rings would contribute to the rigidity of the molecule, while the sulfonyl group could potentially participate in hydrogen bonding interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of nitrogen in the benzodiazole and piperidine rings could potentially increase the compound’s polarity and influence its solubility in various solvents .

properties

IUPAC Name

1-[2-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4S/c1-16-12-19-20(13-17(16)2)24(15-23-19)14-18-6-8-25(9-7-18)31(29,30)11-10-26-21(27)4-3-5-22(26)28/h12-13,15,18H,3-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUFLGVTOVDPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)S(=O)(=O)CCN4C(=O)CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

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